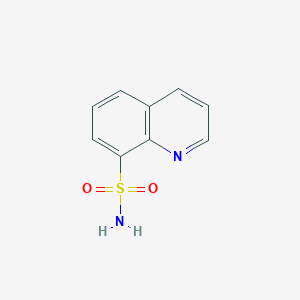

8-喹啉磺酰胺

描述

8-Quinolinesulfonamide is a compound that has been explored for various properties including molecular structure, electronic properties, and potential applications in different fields. Research into its synthesis, chemical reactions, and molecular analysis has been ongoing to better understand and utilize its unique characteristics.

Synthesis Analysis

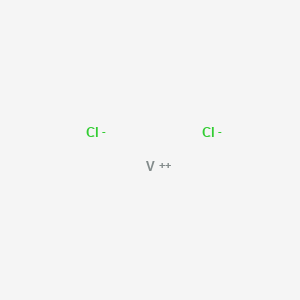

The synthesis of 8-Quinolinesulfonamide involves detailed chemical processes. A study by FazilathBasha et al. (2021) focused on the computational evaluation of its molecular structure, including monomer and dimer forms, using density functional theory (DFT) tools (FazilathBasha et al., 2021). Additionally, Sumalan et al. (1996) synthesized and characterized metal(II)-8-quinolinsulfonamidato complexes, revealing insights into its structure and reactivity (Sumalan et al., 1996).

Molecular Structure Analysis

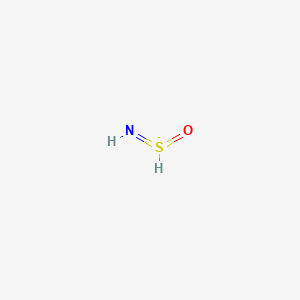

The molecular structure of 8-Quinolinesulfonamide has been investigated using various computational and spectroscopic methods. Research has been conducted to understand its geometrical parameters, bonding properties, and electron localization (FazilathBasha et al., 2021).

Chemical Reactions and Properties

Studies on 8-Quinolinesulfonamide have shown it undergoes various chemical reactions, forming complexes with different metals and exhibiting unique properties. For example, the synthesis of metal(II) complexes and their spectroscopic properties provide valuable insights into its reactivity and potential applications (Sumalan et al., 1996).

Physical Properties Analysis

The physical properties of 8-Quinolinesulfonamide, such as its spectroscopic wavenumbers (IR, Raman), UV–Visible spectrum, and charge transfer properties, have been computationally investigated to better understand its behavior and potential uses (FazilathBasha et al., 2021).

Chemical Properties Analysis

The chemical properties of 8-Quinolinesulfonamide, including its electrophilic and nucleophilic sites, have been explored through molecular electrostatic potential (MEP) analysis. This research helps in understanding its interactions with other molecules and its potential applications in various fields (FazilathBasha et al., 2021).

科学研究应用

Summary of the Application

8-Quinolinesulfonamide derivatives have been designed as inhibitors of the tumor cell-specific M2 isoform of pyruvate kinase (PKM2), a key glycolytic enzyme involved in the generation of ATP and critical for cancer metabolism .

Methods of Application or Experimental Procedures

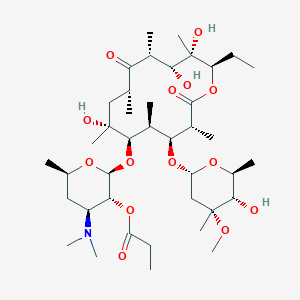

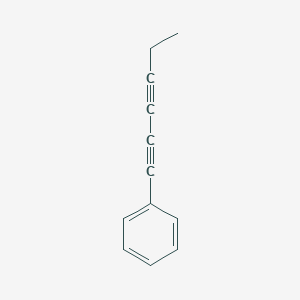

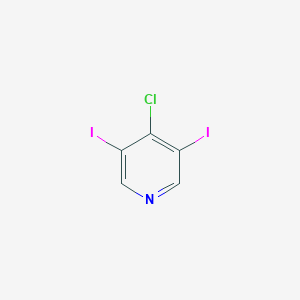

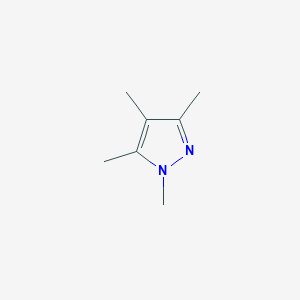

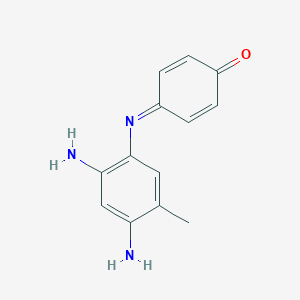

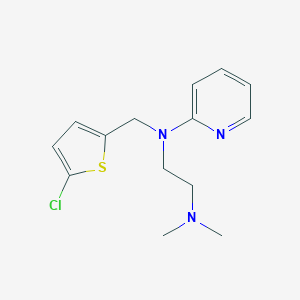

A series of 8-quinolinesulfonamide derivatives of PKM2 modulators were designed using molecular docking and molecular dynamics techniques . The new compounds were synthesized using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction .

Results or Outcomes

Compound 9a was identified in in silico studies as a potent modulator of muscle isoform 2 of pyruvate kinase . The results obtained from in vitro experiments confirmed the ability of compound 9a to reduce the intracellular pyruvate level in A549 lung cancer cells with simultaneous impact on cancer cell viability and cell-cycle phase distribution .

2. Multi-Targeting Neurotherapeutic for Cognitive Decline

Summary of the Application

Quinoline–sulfonamides have been designed as a multi-targeting neurotherapeutic for cognitive decline, specifically as inhibitors of monoamine oxidases and cholinesterases .

Methods of Application or Experimental Procedures

A series of novel quinoline–sulfonamides were designed and synthesized as a dual inhibitor of monoamine oxidases and cholinesterases . The in vitro results were enhanced by molecular docking studies .

Results or Outcomes

Compounds a5, a12, a11, and a6 exhibited the most potent compounds against specific enzymes . They had IC50 value 0.59 0.04 for MAO-A, 0.47 0.03 for MAO-B, 0.58 0.05 for BChE and 1.10 0.77 ± ± ± for AChE mM respectively . These findings suggest that these compounds may be potent multifunctional candidates for Alzheimer’s disease treatment .

安全和危害

The safety data sheet for Mitapivat, a compound that contains 8-Quinolinesulfonamide, indicates that it is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

未来方向

属性

IUPAC Name |

quinoline-8-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYZEUXZHGOXRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188709 | |

| Record name | 8-Quinolinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline-8-sulfonamide | |

CAS RN |

35203-91-9 | |

| Record name | 8-Sulfonamidoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035203919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoline-8-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

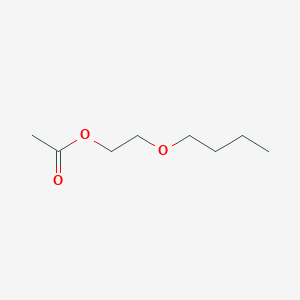

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

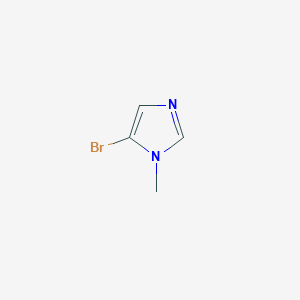

![4-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B86342.png)